
6-Bromo-3-ethyl-5-fluoro-1H-indole
Overview
Description
6-Bromo-3-ethyl-5-fluoro-1H-indole (6-BEF-1H-Indole) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects and its potential to be used in laboratory experiments.
Scientific Research Applications
Antiviral Activities 6-Bromo-3-ethyl-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral activities. Research conducted by Gong Ping (2006) focused on the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, revealing that these compounds exhibited significant antiviral activities, particularly against the influenza A3 virus and respiratory syncytial virus (RSV) (Gong Ping, 2006).
Crystal Structure and Molecular Analysis The crystal structure and molecular analysis of derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have been studied. A study by D. Geetha et al. (2017) analyzed the crystal structure of an indole derivative, including hydrogen bond interactions and molecular structure stabilization through C–H⋅⋅⋅π interactions (D. Geetha et al., 2017).
Antitumor and Antimicrobial Activities These compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. A study by Fan Houxing (2009) synthesized a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating better inhibitory activity against HMEC cell lines than sunitinib, a known antitumor agent (Fan Houxing, 2009). Additionally, B. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, showing moderate to good antiproliferative activity (B. Narayana et al., 2009).
Fluorescence Decay in Proteins The effect of fluoroindoles on the fluorescence decay of tryptophan in proteins has been researched. A study by Tiqing Liu et al. (2005) reported that fluoro substitution in indoles, such as 6-fluoroindole, affects the fluorescence decay of tryptophan in proteins, providing insights into the nonexponential fluorescence decay of tryptophan in proteins (Tiqing Liu et al., 2005).
Retinoic Acid Metabolism Inhibition Some derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have shown potential in inhibiting retinoic acid metabolism. A study by M. Le Borgne et al. (2003) found that certain indole derivatives, including those with bromo and fluoro substituents, exhibited significant inhibitory activity on retinoic acid metabolism (M. Le Borgne et al., 2003).
properties
IUPAC Name |
6-bromo-3-ethyl-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-4-8(11)9(12)3-7(6)10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTXKINWAOOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-ethyl-5-fluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
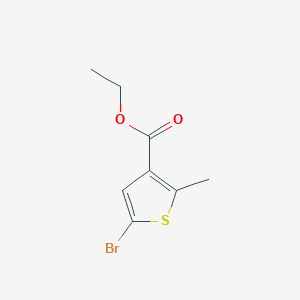
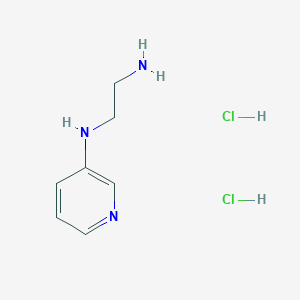
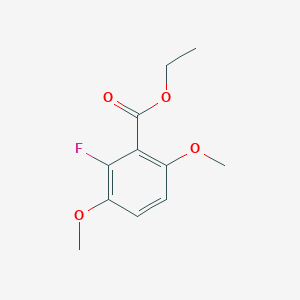
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
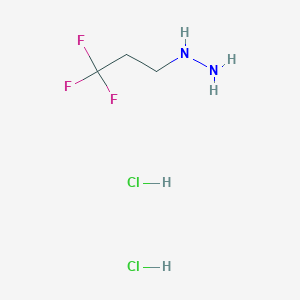
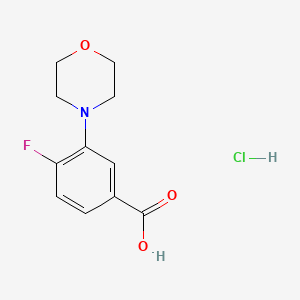
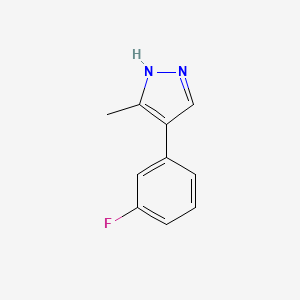
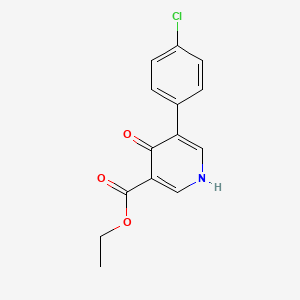
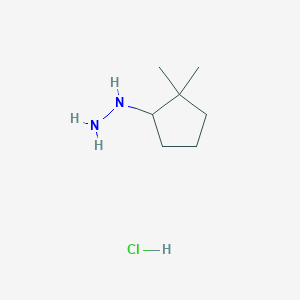
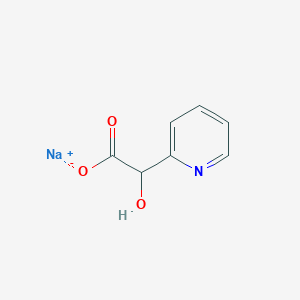
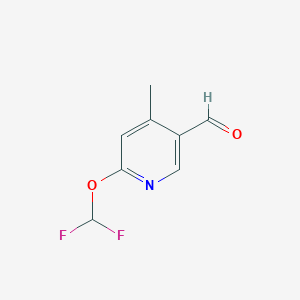
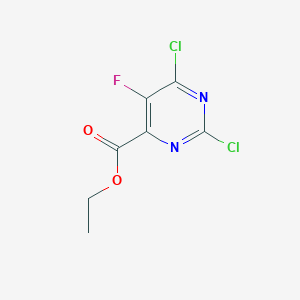
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)